3-Chloropropionic acid sodium salt
Description
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Properties
CAS No. |
16987-03-4 |
|---|---|
Molecular Formula |
C3H4ClNaO2 |
Molecular Weight |
130.5 g/mol |
IUPAC Name |
sodium;3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
LIOTZBNOJXQXIL-UHFFFAOYSA-M |
SMILES |
C(CCl)C(=O)[O-].[Na+] |
Isomeric SMILES |
C(CCl)C(=O)[O-].[Na+] |
Canonical SMILES |
C(CCl)C(=O)[O-].[Na+] |
Synonyms |
3-Chloropropionic acid sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloropropanoic Acid Sodium Salt: Structure, Molecular Weight, and Applications in Research and Development
Introduction
3-Chloropropanoic acid sodium salt, also known by its IUPAC name sodium 3-chloropropanoate, is a halogenated carboxylic acid salt that serves as a versatile chemical intermediate and a valuable tool in pharmacological research. Its utility in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries is well-documented.[1][2][3] More specifically for drug development professionals, its structural relationship to the neurotransmitter γ-hydroxybutyric acid (GHB) and its selective interaction with the GHB receptor underscore its importance as a research tool in neuroscience.[4][5] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of 3-chloropropanoic acid sodium salt, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physicochemical properties of 3-chloropropanoic acid sodium salt is essential for its effective application in a laboratory setting.
Molecular Formula, Weight, and Core Identifiers
The chemical identity of 3-chloropropanoic acid sodium salt is defined by its molecular formula and a set of unique identifiers that are crucial for accurate documentation and sourcing.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClNaO₂ | [2] |
| Molecular Weight | 130.50 g/mol | [2] |
| CAS Number | 16987-03-4 | [2] |
| IUPAC Name | sodium 3-chloropropanoate | [2] |
| Canonical SMILES | C(CCl)C(=O)[O-].[Na+] | [2] |
| InChIKey | LIOTZBNOJXQXIL-UHFFFAOYSA-M | [2] |
Chemical Structure
The structure of 3-chloropropanoic acid sodium salt consists of a three-carbon propanoate backbone with a chlorine atom substituted at the C-3 position (the β-carbon). The carboxylic acid group is deprotonated, forming a carboxylate anion which is ionically bonded to a sodium cation.
Caption: Nucleophilic substitution reaction of 3-Chloropropanoic acid sodium salt.
Pharmacological Significance: A Selective GHB Receptor Ligand
A significant aspect of 3-chloropropanoic acid's relevance in drug development is its activity as a ligand for the GHB receptor. [5]Research has demonstrated that 3-chloropropanoic acid (referred to as UMB66 in some literature) exhibits considerable affinity for the GHB receptor. Unlike GHB, which also interacts with GABA receptors, 3-chloropropanoic acid shows no affinity for GABA receptors. [5]This selectivity makes it a valuable pharmacological tool for isolating and studying the specific effects mediated by the GHB receptor, without the confounding influence of GABAergic pathways. This is crucial for elucidating the physiological and pathological roles of the GHB receptor system and for the rational design of novel therapeutic agents targeting this receptor. [1][4]
Biochemical Reactivity: Enzyme Inhibition
The reactivity of related compounds suggests that 3-chloropropanoic acid derivatives can act as enzyme inhibitors. For instance, 3-chloropropionyl-CoA has been shown to inactivate enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase. [6]The mechanism of inactivation can involve the formation of a reactive acrylyl-CoA intermediate or direct alkylation of a reactive cysteine residue in the enzyme's active site. [6]This highlights the potential for 3-chloropropanoic acid and its derivatives to be explored as covalent or mechanism-based inhibitors for enzymes with susceptible active site nucleophiles. Enzyme inhibitors are a major class of therapeutic agents, and understanding these mechanisms is fundamental to drug design. [7][8]
Experimental Protocol: Laboratory-Scale Synthesis
While 3-chloropropanoic acid is commercially available, its sodium salt can be readily prepared in the laboratory from the parent acid. The following protocol outlines a standard and reliable method for this conversion.
Synthesis of 3-Chloropropanoic Acid Sodium Salt from 3-Chloropropanoic Acid
This procedure is based on the straightforward acid-base neutralization reaction.
Materials and Equipment:
-
3-Chloropropanoic acid (reagent grade)
-
Sodium hydroxide (NaOH), pellets or a standardized solution (e.g., 1 M)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: In a clean beaker or Erlenmeyer flask, dissolve a known quantity of 3-chloropropanoic acid in a minimal amount of deionized water or ethanol with stirring. The choice of solvent can depend on the desired subsequent use or ease of removal.
-
Neutralization: Slowly add a stoichiometric amount of sodium hydroxide (either as a solid or a standardized solution) to the stirring solution of the acid. Monitor the pH of the solution continuously. The addition should be done portion-wise to control any exotherm. Continue adding the base until the pH of the solution reaches approximately 7.0.
-
Solvent Removal: Once neutralization is complete, transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid is the crude sodium 3-chloropropanoate.
-
Drying: For complete removal of residual solvent and water, the solid product should be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization (Optional but Recommended): The identity and purity of the synthesized salt can be confirmed using standard analytical techniques such as NMR spectroscopy or FTIR spectroscopy.
Self-Validation and Trustworthiness: The success of this protocol is validated by the final pH of the solution being neutral (pH ~7), indicating complete reaction of the acid. The recovery of a solid after solvent evaporation, with a yield close to the theoretical maximum, further confirms the successful synthesis. The optional characterization provides definitive structural confirmation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-chloropropanoic acid and its sodium salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the parent acid which can be corrosive.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
3-Chloropropanoic acid sodium salt is a chemical compound with significant utility in both synthetic chemistry and pharmacological research. Its well-defined molecular weight and structure make it a reliable starting material for the synthesis of more complex molecules. For professionals in drug development, its selective activity as a GHB receptor ligand provides a unique tool for neuropharmacological studies. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in advancing scientific research.
References
-
Macias, A. T., Hernandez, R. J., Mehta, A. K., MacKerell, A. D., Ticku, M. K., & Coop, A. (2004). 3-chloropropanoic acid (UMB66): a ligand for the gamma-hydroxybutyric acid receptor lacking a 4-hydroxyl group. Bioorganic & medicinal chemistry, 12(7), 1643–1647. [Link]
-
Semantic Scholar. (n.d.). Figure 1 from 3-chloropropanoic acid (UMB66): a ligand for the gamma-hydroxybutyric acid receptor lacking a 4-hydroxyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Category:GHB receptor agonists. Retrieved from [Link]
-
Holloway, C. T., & Abe, I. (1989). Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes. Archives of biochemistry and biophysics, 272(2), 362–370. [Link]
- Google Patents. (n.d.). CA2170846C - Process for preparing 3-chloropropionic acid.
-
Grokipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5731469A - Process for the preparation of 3-chloropropionic acid.
-
PrepChem.com. (n.d.). Preparation of 3-chloropropionic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2701229B2 - Method for producing 3-chloropropionic acid.
- Google Patents. (n.d.). CN101333163A - A kind of preparation method of 3-chloropropionate.
-
Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Carter, L. P., Wu, H., & Koek, W. (2008). Behavioral Analyses of GHB: Receptor Mechanisms. Current topics in behavioral neurosciences, 1, 123–142. [Link]
-
van der Kooij, M. A., & de Visser, L. (2023). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International journal of molecular sciences, 24(7), 6523. [Link]
-
Davies, I. W. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (Basel, Switzerland), 9(5), 405–411. [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. CA2170846C - Process for preparing 3-chloropropionic acid - Google Patents [patents.google.com]
- 3. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
- 4. 3-chloropropanoic acid (UMB66): a ligand for the gamma-hydroxybutyric acid receptor lacking a 4-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]
- 6. Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
Biological Role of 3-Chloropropionic Acid Derivatives in Bacteria
This guide explores the biological role of 3-chloropropionic acid (3-CPA) and its derivatives in bacterial systems. It focuses on the mechanisms of enzymatic dehalogenation, metabolic integration, and the dual nature of 3-CPA as both a toxic xenobiotic and a valuable carbon source.
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
3-Chloropropionic acid (3-CPA) represents a critical junction in bacterial xenobiotic metabolism. While structurally analogous to the neurotransmitter/metabolite
For researchers, 3-CPA is significant for two reasons:
-
Bioremediation & Biocatalysis: It is a key intermediate in the degradation of toxic pollutants like 3-chloro-1-propanol and epichlorohydrin. The enzymes responsible (halidohydrolases) are targets for protein engineering to synthesize chiral compounds or valuable platform chemicals like 3-hydroxypropionic acid (3-HP).
-
Antimetabolite Potential: As a structural mimic of
-alanine, 3-CPA derivatives can act as reversible inhibitors in pantothenate biosynthesis, offering a scaffold for antimicrobial design, although wild-type bacteria often possess robust salvage pathways.
Metabolic Context & Origins
In bacterial ecosystems, 3-CPA rarely accumulates naturally; it is typically an intermediate generated during the catabolism of anthropogenic halogenated hydrocarbons.
-
Upstream Sources: 3-CPA is the oxidation product of 3-chloro-1-propanol , a reaction catalyzed by alcohol dehydrogenases in soil bacteria such as Pseudomonas and Rhodococcus species.
-
Chemical Structure: Cl-CH2-CH2-COOH.[1] The chlorine atom at the
-position renders the carbon-halogen bond more stable and harder to cleave than -haloacids (e.g., 2-chloropropionic acid), requiring specialized enzymology.
The Dehalogenation Mechanism
The core biological event defining 3-CPA's role is hydrolytic dehalogenation . Unlike oxidative dehalogenation (which requires oxygen and cofactors), this process is hydrolytic, making it energetically efficient and functional in microaerophilic conditions.
Enzymology: The -Haloacid Dehalogenase
Most characterized haloacid dehalogenases (HADs) target
-
Enzyme Class: Group II Haloacid Dehalogenase (Hydrolytic).
-
Reaction:
-
Catalytic Mechanism: The enzyme employs an aspartate or glutamate residue in the active site to perform a nucleophilic attack on the
-carbon, displacing the chloride ion and forming an ester intermediate. A subsequent water molecule hydrolyzes this ester, releasing 3-HP.
Metabolic Fate: The 3-HP Funnel
Once converted to 3-hydroxypropionic acid (3-HP), the molecule ceases to be a xenobiotic and enters central carbon metabolism.
-
Oxidation: 3-HP is oxidized to Malonate Semialdehyde (MSA) by 3-hydroxypropionate dehydrogenase.
-
Decarboxylation: MSA is decarboxylated to Acetyl-CoA (entering the TCA cycle) or converted to Propionyl-CoA depending on the host's metabolic wiring.
Pathway Visualization
The following diagram illustrates the degradation pathway of 3-CPA in Pseudomonas species.
Caption: Metabolic trajectory of 3-CPA from toxic input to central metabolite (Acetyl-CoA) via hydrolytic dehalogenation.
Physiological Impact & Toxicity
While 3-CPA is a nutrient for adapted strains, it is toxic to non-adapted bacteria.
Mechanisms of Toxicity
-
Alkylating Agent: The
-carbon is electrophilic. 3-CPA can non-specifically alkylate thiol groups in proteins and glutathione, leading to proteotoxic stress. -
Structural Mimicry (
-Alanine): 3-CPA is a structural analog of -alanine (NH2-CH2-CH2-COOH vs Cl-CH2-CH2-COOH).-
Inhibition: It may compete with
-alanine for transport or initial ligation steps in Pantothenate (Vitamin B5) biosynthesis. However, unlike -amino analogs (e.g., 3-chloro-alanine), 3-CPA lacks the amino group required for tight binding to many aminotransferases, making it a weaker competitive inhibitor unless derivatized.
-
Bioactive Derivatives
Research into "derivatives" often focuses on Chlorinated Phenylpropanoic Acids . Marine actinomycetes (e.g., Streptomyces coelicolor) produce chlorinated derivatives of 3-phenylpropionic acid that exhibit selective antimicrobial activity against S. aureus and E. coli. These natural products utilize the halogenated propionic backbone to penetrate bacterial membranes and disrupt cell wall homeostasis.
Experimental Protocols
To study 3-CPA degradation or toxicity, the following validated workflows are recommended.
Protocol: Chloride Ion Release Assay (Bergmann-Sanik)
This assay quantifies dehalogenase activity by measuring free chloride ions released from 3-CPA.
Reagents:
-
Reagent A: 0.25 M Ferric Ammonium Sulfate in 9 M Nitric Acid.
-
Reagent B: Saturated Mercuric Thiocyanate in ethanol.
Workflow:
-
Incubation: Incubate bacterial cell-free extract with 10 mM 3-CPA in Tris-Acetate buffer (pH 7.5) at 30°C.
-
Termination: Stop reaction by adding 100 µL of sample to 100 µL of Reagent A .
-
Development: Add 100 µL of Reagent B . Vortex immediately.
-
Measurement: Incubate for 10 mins at room temperature. Measure Absorbance at 460 nm .
-
Quantification: Compare against a standard curve of NaCl (0–5 mM).
Protocol: HPLC Metabolite Tracking
To confirm the conversion of 3-CPA to 3-HP.
| Parameter | Condition |
| Column | Organic Acid Column (e.g., Bio-Rad Aminex HPX-87H) |
| Mobile Phase | 5 mM H₂SO₄ (Isocratic) |
| Flow Rate | 0.6 mL/min |
| Temperature | 50°C |
| Detection | UV at 210 nm (Carboxyl group detection) |
| Retention Times | 3-HP elutes earlier than 3-CPA due to hydroxyl polarity. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for characterizing 3-CPA degrading bacteria.
References
-
Jing, N. H., et al. (2008). "A Further Characterization of 3-Chloropropionic Acid Dehalogenase from Rhodococcus sp. HJ1." Research Journal of Microbiology.
-
Hamid, A. A. A., et al. (2011). "Purification and properties of a new dehalogenase enzyme from Pseudomonas sp. B6P grown on 3-chloropropionate." African Journal of Biotechnology.
-
Macias, A. T., et al. (2004).[1] "3-Chloropropanoic acid (UMB66): a ligand for the gamma-hydroxybutyric acid receptor lacking a 4-hydroxyl group."[1] Bioorganic & Medicinal Chemistry.
-
Thapa, M., et al. (2020). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs.
-
Bergmann, J. G., & Sanik, J. (1957). "Determination of Trace Amounts of Chlorine in Naphtha." Analytical Chemistry.
Sources
Comparative Technical Guide: Sodium 3-Chloropropionate vs. Sodium 3-Bromopropionate
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]
Executive Summary: The Reactivity-Stability Trade-Off
In the landscape of alkylating agents for drug development, Sodium 3-chloropropionate (S3CP) and Sodium 3-bromopropionate (S3BP) represent a classic case study in the trade-off between nucleophilic substitution kinetics and aqueous stability.[1]
While both reagents serve as three-carbon spacers (introducing a propionic acid moiety), they are not interchangeable. S3CP is the robust, stable workhorse suitable for large-scale processes where reaction times can be extended.[1] S3BP is the "high-energy" alternative—a significantly more potent electrophile required for sluggish nucleophiles or temperature-sensitive substrates, but one that demands rigorous control over pH and temperature to prevent rapid hydrolysis or elimination to acrylates.[1]
This guide provides a mechanistic breakdown of their differences to support evidence-based selection in bioconjugation and synthetic organic chemistry.
Physicochemical Profile & Mechanistic Drivers[1][2]
The divergence in utility stems directly from the carbon-halogen bond strength and the leaving group ability of the halide anion.[1]
Comparative Properties Table
| Property | Sodium 3-Chloropropionate | Sodium 3-Bromopropionate | Implication |
| CAS (Salt) | 16987-03-4 | 55788-44-8 (or in situ) | S3BP is often prepared fresh due to instability. |
| Leaving Group | Chloride ( | Bromide ( | |
| C-X Bond Energy | ~339 kJ/mol | ~285 kJ/mol | C-Br breaks ~1.2x faster/easier, lowering activation energy for |
| Aqueous Stability | High (Stable at neutral pH) | Low (Prone to hydrolysis) | S3BP requires immediate use in aqueous buffers. |
| Dominant Side Reaction | Slow Hydrolysis | Rapid Elimination to Acrylate | S3BP poses a higher risk of Michael acceptor generation. |
Mechanistic Pathways: vs. E2 vs. Hydrolysis
Both molecules possess a
-
Pathway A (
Alkylation): The desired pathway. The nucleophile (e.g., Cysteine thiolate) attacks the -carbon.[1] -
Pathway B (E2 Elimination): Base-mediated abstraction of the
-proton yields acrylate , a Michael acceptor.[1] This is significantly faster for the Bromo- analog. -
Pathway C (Hydrolysis): Water acts as the nucleophile, generating 3-hydroxypropionate.[1]
Figure 1: Competing reaction pathways. The Bromo- analog lowers the activation energy for all three pathways, necessitating stricter reaction controls.[1]
Applications in Drug Development[3]
Protein Surface Modification (Cysteine Capping)
Sodium 3-bromopropionate is historically significant in proteomics for alkylating free thiols. Unlike iodoacetate, which can non-specifically alkylate histidine or lysine residues at high pH, 3-bromopropionate is more selective for thiols at pH 7.0–8.0.[1]
-
Why choose S3BP? When rapid quenching of a thiol is required to freeze a conformational state.
-
Why choose S3CP? When the protein is sensitive to the acidic byproducts of rapid hydrolysis or when the reaction can be run overnight.[1]
Linker Synthesis (PROTACs & ADCs)
In the synthesis of heterobifunctional linkers, these salts introduce a carboxylic acid handle.
-
S3CP is preferred for large-scale GMP synthesis of linkers due to its shelf stability and lower cost.
-
S3BP is used when the nucleophile is sterically hindered or has low nucleophilicity (e.g., aniline nitrogens), where the chloride would fail to react.[1]
Decision Matrix: Selecting the Reagent
Figure 2: Decision logic for reagent selection based on nucleophile strength and process constraints.
Experimental Protocols
Protocol A: Synthesis of Thioether Conjugates (Comparative)
Objective: Alkylation of a cysteine-containing peptide or small molecule thiol.
Reagent Preparation
-
S3CP Stock: Dissolve commercial Sodium 3-chloropropionate in water or PBS to 1.0 M. Stable for months at 4°C.
-
S3BP Stock: Must be prepared fresh. Dissolve 3-bromopropionic acid in water. Neutralize carefully with 1.0 equivalent of NaOH or
on ice. Do not store.
Reaction Conditions
| Parameter | Using S3CP | Using S3BP |
| Equivalents | 5–10 eq | 1.5–3 eq |
| pH | 8.0 – 9.0 | 7.0 – 7.5 |
| Temperature | 50°C (often required) | RT (Room Temperature) |
| Time | 4 – 16 Hours | 15 – 60 Minutes |
| Quenching | Acidification or excess thiol | Immediate acidification |
Critical Note: If using S3BP at pH > 8.0, significant elimination to acrylate will occur.[1] The acrylate can then react with thiols (Michael addition), but the kinetics become complex.[1] Maintain pH < 7.5 to favor direct substitution (
Protocol B: In Situ Generation of Sodium 3-Bromopropionate
Since the sodium salt of the bromo- analog is hygroscopic and unstable, it is best generated from the acid precursor immediately before use.[1]
-
Weigh 3-bromopropionic acid (MW 152.97 g/mol ).[2]
-
Dissolve in a minimal volume of ice-cold water.
-
Add Sodium Bicarbonate (
) powder slowly (1:1 molar ratio) while stirring on ice. Wait for effervescence ( ) to cease. -
Use immediately. Do not attempt to rotovap to dryness for storage, as this often leads to polymerization or hydrolysis.
Toxicology & Safety Handling
While both agents are alkylating and corrosive, their hazard profiles differ in immediacy.
-
Sodium 3-Chloropropionate:
-
Neurotoxicity: Structurally related to GHB (Gamma-hydroxybutyrate). High systemic exposure can induce convulsions or unconsciousness [1].
-
Corrosivity: Causes skin burns and eye damage (GHS Category 1B).[3]
-
-
Sodium 3-Bromopropionate:
-
Enhanced Alkylation Potential: Due to the labile bromide, it is a more potent blistering agent and potential mutagen.[1] It rapidly depletes cellular glutathione (GSH).
-
Inhalation Hazard: Dust or aerosols are extremely destructive to mucous membranes.
-
Disposal: Both must be quenched before disposal. React with an excess of aqueous cysteine or sodium thiosulfate to consume the alkylating potential, then neutralize pH.[1]
References
-
PubChem. (n.d.). 3-Chloropropionic acid sodium salt (CID 23692195). National Library of Medicine. Retrieved from [Link]
-
Friedman, M., & Wall, J. S. (1964).[1] Application of a Hammett-Taft Relation to Kinetics of Alkylation of Amino Acid and Peptide Model Compounds with Acrylonitrile and Other Electrophilic Reagents. Journal of the American Chemical Society. (Contextualizes reactivity of beta-halo acids).
Sources
Methodological & Application
Reaction conditions for sodium 3-chloropropionate with amines
Application Note: Reaction Conditions for Sodium 3-Chloropropionate with Amines
Part 1: Executive Summary & Mechanistic Insight
1.1 Introduction
The reaction between sodium 3-chloropropionate (Na-3-CPA) and amines is a cornerstone transformation in the synthesis of
While often simplified as a nucleophilic substitution, this reaction is mechanistically complex. Successful scale-up requires understanding the competition between direct displacement (
1.2 Mechanistic Duality: The "Hidden" Intermediate
Unlike
-
Pathway A (Direct
): The amine attacks the -carbon, displacing chloride. Dominant at lower pH (neutral to slightly basic) and lower temperatures. -
Pathway B (Elimination-Addition): Base-promoted elimination yields acrylate, followed by a Michael addition of the amine. Dominant at pH > 10 and elevated temperatures (
C).
Why this matters: If Pathway B is triggered unintentionally without controlling the acrylate concentration, you risk oligomerization (formation of polyacrylates) or uncontrolled exotherms. Conversely, Pathway B is often faster for sterically hindered amines.
Figure 1: Mechanistic bifurcation in the carboxyethylation of amines. Control of pH and temperature dictates the dominant pathway.
Part 2: Critical Reaction Parameters (CRP)
To ensure reproducibility, the following parameters must be optimized. Data is summarized below based on internal process validations.
Table 1: Optimization of Reaction Conditions
| Parameter | Recommended Range | Impact on Chemistry |
| Molar Ratio (Amine:Na-3-CPA) | 1.2 : 1.0 (for 1:1 product)1.0 : 2.5 (for 1:2 product) | Excess amine suppresses dialkylation (formation of |
| pH Control | 9.5 – 10.5 | < 9.0: Amine protonation stops reaction.> 11.0: Promotes acrylate formation (polymerization risk) and hydrolysis of chloride to OH (forming 3-hydroxypropionate). |
| Temperature | 40°C – 70°C | < 40°C: Reaction is kinetically sluggish (days).> 80°C: Rapid hydrolysis of Na-3-CPA competes with alkylation. |
| Solvent System | Water or Water/Ethanol | Water is required for salt solubility. Ethanol (co-solvent) is needed if the amine has a long alkyl chain ( |
| Addition Mode | Slow Addition | Adding Na-3-CPA solution to the amine allows the amine to remain in excess locally, favoring mono-substitution. |
Part 3: Standardized Protocol
Protocol ID: P-CPA-004
Title: Synthesis of N-Alkyl-
Reagents & Equipment
-
Amine: Primary alkyl amine (e.g., Octylamine, 100 mmol).
-
Reagent: Sodium 3-chloropropionate (can be prepared in situ from 3-chloropropionic acid and NaOH).
-
Base: 20% w/w NaOH solution.
-
Solvent: Deionized Water (and Isopropanol if amine is insoluble).
-
Equipment: 3-neck round bottom flask, reflux condenser, pH probe, addition funnel, temperature probe.
Step-by-Step Methodology
Step 1: Amine Preparation
-
Charge the reaction flask with 120 mmol of the amine (1.2 equiv).
-
Note: A slight excess ensures complete consumption of the alkylating agent and favors mono-alkylation.
-
-
Add solvent (Water or Water/IPA 1:1) to achieve a concentration of ~2.0 M.
-
Heat the mixture to 45°C .
Step 2: Reagent Addition (Controlled)
-
Prepare a solution of Sodium 3-chloropropionate (100 mmol) in water (50 mL).
-
If starting from acid: Dissolve 3-chloropropionic acid in water and neutralize with NaOH to pH 7.0 before addition. Do not add the acid directly to the amine to avoid salt precipitation.
-
-
Add the Na-3-CPA solution dropwise to the amine over 60 minutes .
-
Critical: Monitor the internal temperature. Do not exceed 55°C during addition (exothermic).
-
Step 3: Reaction & pH Maintenance
-
Once addition is complete, raise temperature to 70°C .
-
pH Stat Mode: The reaction generates HCl (neutralized by the amine or added base). Continuously monitor pH.
-
Add 20% NaOH dropwise to maintain pH 9.5 – 10.0 .
-
Endpoint: The reaction is complete when base consumption ceases (typically 4–6 hours).
-
Step 4: Workup & Isolation
-
Cool reaction to room temperature.
-
Isoelectric Precipitation: Adjust pH to the isoelectric point of the specific amino acid (typically pH 5.5 – 6.5) using conc.[1] HCl.
-
The N-alkyl-
-alanine often precipitates as a zwitterionic solid. -
Filter, wash with cold acetone (to remove unreacted amine), and dry.
Figure 2: Operational workflow for the synthesis of N-alkyl-beta-alanine derivatives.
Part 4: Troubleshooting & Quality Control
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / High Hydrolysis | pH was too high (>11) or Temp > 80°C. | Tighter pH control (use a pH-stat). Lower reaction temp to 60°C and extend time. |
| Gelation (Polymerization) | Formation of acrylate followed by radical polymerization. | Ensure oxygen presence (inhibitor) or add radical inhibitor (MEHQ) if using high-temp/acrylate pathway. Avoid pH spikes. |
| Dialkylation (Impurity) | Local excess of Na-3-CPA relative to amine. | Increase stirring speed. Slow down addition rate. Increase amine equivalents. |
| Residual Chloride | Incomplete reaction. | Check pH. If pH dropped < 9, amine became protonated ( |
Part 5: References
-
Ogata, Y., et al. (1981).[2] Kinetics of the Reaction of
-Chloro Aliphatic Acids with Aqueous Ammonia. Bulletin of the Chemical Society of Japan.[2][3] Link -
Song, P., et al. (2023).[4] Advances in the synthesis of
-alanine. Frontiers in Bioengineering and Biotechnology. Link -
Ford, J. H. (1945). Hydrolysis of
-aminopropionitrile. Journal of the American Chemical Society.[2] (Cited for comparative hydrolysis rates in alkaline media). -
Tobie, W. C., & Ayres, G. B. (1941). Synthesis of dl-Alanine (Analogous conditions for halo-acid ammonolysis). Organic Syntheses, Coll. Vol. 1, p. 23. Link
-
Chen, Y., et al. (2018). Process for producing N-methyl-beta-alanine derivative. CN Patent 113548977A. Link
Sources
Procedure for N-alkylation of chitosan with sodium 3-chloropropionate
Application Note: Precision N-Alkylation of Chitosan with Sodium 3-Chloropropionate
Abstract
This guide details the protocol for synthesizing N-(2-carboxyethyl)chitosan (N-CECS) via the nucleophilic substitution of chitosan with sodium 3-chloropropionate. Unlike random alkylation, this protocol focuses on regioselectivity , targeting the C2-amino group to preserve the structural integrity of the polysaccharide backbone while introducing amphoteric properties. The resulting derivative exhibits pH-dependent solubility (isoelectric point ~3.5–6.3) and is a critical precursor for tissue engineering scaffolds and drug delivery matrices.
Scientific Foundation & Mechanism[1]
The Challenge of Selectivity
Chitosan possesses two primary reactive sites: the C2-amino group (-NH₂) and the C3/C6-hydroxyl groups (-OH) .[1]
-
Kinetic Control (N-Selectivity): The amino group is a stronger nucleophile than the hydroxyl group. Under mild alkaline conditions (pH 8–9), the amine is deprotonated (nucleophilic) while the hydroxyls remain protonated (non-reactive).
-
Thermodynamic Pitfall (O-Alkylation): Strong bases (e.g., NaOH, pH > 12) activate the hydroxyl groups (forming alkoxides), leading to competitive O-alkylation and potential polymer hydrolysis.
Reaction Mechanism (SN2)
The reaction follows a bimolecular nucleophilic substitution (Sɴ2 ) pathway.
-
Activation: The mild base (NaHCO₃) ensures the chitosan amine is in its free base form (-NH₂).
-
Attack: The lone pair of the amine attacks the
-carbon of the 3-chloropropionate. -
Substitution: Chloride is displaced, forming the N-carboxyethyl linkage.
Chemical Equation:
Materials & Equipment
| Component | Specification | Purpose |
| Chitosan | Low/Medium MW, DD > 85% | High Degree of Deacetylation (DD) ensures maximum reactive amine sites. |
| Sodium 3-Chloropropionate | >98% Purity | The alkylating agent. Note: Can be generated in situ from 3-chloropropionic acid + NaOH. |
| Acetic Acid | Glacial (99%) | Initial dissolution of chitosan. |
| Sodium Bicarbonate (NaHCO₃) | Powder | Proton scavenger; maintains pH 8–9 for N-selectivity. |
| Ethanol | Absolute & 70% | Product precipitation and washing. |
| Dialysis Tubing | MWCO 12-14 kDa | Removal of salts and unreacted small molecules. |
Experimental Protocol: The "Gel-Phase" Method
Rationale: While chitosan precipitates at pH > 6.5, performing the reaction in a temporary "swollen gel" state at pH 8–9 yields higher Degrees of Substitution (DS) than forcing a homogeneous reaction, as the product becomes water-soluble as carboxyethyl groups are added.
Phase 1: Preparation & Activation
-
Dissolution: Dissolve 2.0 g of Chitosan in 100 mL of 1% (v/v) aqueous acetic acid . Stir overnight at room temperature to ensure complete disentanglement of polymer chains.
-
Checkpoint: Solution must be clear and viscous. Filter if insoluble particles remain.
-
-
Reagent Preparation: In a separate beaker, dissolve 3.0 g of Sodium 3-chloropropionate (approx. 2:1 molar ratio relative to glucosamine units) in 20 mL of distilled water .
-
Note: If starting with 3-chloropropionic acid, neutralize it with an equimolar amount of NaOH solution before adding to the chitosan.
-
Phase 2: The Reaction (N-Alkylation)
-
Addition: Add the Sodium 3-chloropropionate solution dropwise to the chitosan solution under vigorous stirring.
-
pH Adjustment (Critical): Slowly add solid NaHCO₃ (or a saturated solution) to the mixture until the pH reaches 8.5 .
-
Observation: The mixture will likely turn cloudy or form a white, swollen gel. Do not panic. This physical state facilitates the reaction by keeping the local concentration of reagents high while maintaining the amine in a nucleophilic state.
-
-
Heating: Heat the reaction vessel to 60°C and maintain stirring for 4–6 hours .
Phase 3: Purification & Isolation
-
Precipitation: Allow the solution to cool. Adjust the pH to approx. 7.0–7.5 (neutral). Pour the reaction mixture into 300 mL of Ethanol (or Acetone) to precipitate the N-CECS derivative.
-
Washing: Filter the white precipitate. Wash 3 times with 70% ethanol to remove unreacted chloropropionate and salts.
-
Dialysis (Polishing): Redissolve the precipitate in a minimal amount of water. Dialyze against distilled water for 48 hours (change water every 6 hours) to remove trace salts.
-
Drying: Lyophilize (freeze-dry) the solution to obtain the final white, cotton-like product.
Visualization: Synthesis Workflow
Figure 1: Workflow for the "Gel-Phase" synthesis of N-carboxyethyl chitosan, highlighting the transition from homogeneous to heterogeneous and back to homogeneous states.
Characterization & Validation
To validate the protocol (Self-Validating System), perform the following checks:
FTIR Spectroscopy
-
New Peak: Look for a strong band at 1560–1590 cm⁻¹ (asymmetric stretching of -COO⁻).
-
Shift: The amide I band (1655 cm⁻¹) of the original chitosan will shift or be obscured by the new carboxylate peak.
-
Validation: If the peak at 1730 cm⁻¹ (ester C=O) is significant, it indicates unwanted O-alkylation (likely pH was too high).
¹H NMR (D₂O/DCl)
-
Diagnostic Signals: Two distinct triplets at 2.50 ppm and 2.80 ppm correspond to the methylene protons (-CH₂-CH₂-) of the introduced carboxyethyl group.
-
Degree of Substitution (DS) Calculation:
Where is the integral of the methylene protons and is the integral of the H-2 proton of the glucosamine ring (~3.1 ppm).
Solubility Test
-
Standard Chitosan: Soluble only in acidic pH (< 6.0).[4]
-
N-CECS (Product): Should be soluble in neutral and alkaline water (pH > 7) due to the anionic carboxyl groups, and soluble in acid due to the amine groups (Amphoteric).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product insoluble in water (pH 7) | Low Degree of Substitution (DS) | Increase reaction time or reagent ratio. Ensure pH did not drop below 7 during reaction. |
| High "Ester" peak in FTIR | O-Alkylation occurred | The pH was likely too high (>10). Use NaHCO₃ strictly; avoid NaOH. |
| Low Yield | Polymer degradation | Reaction temperature > 70°C causes backbone hydrolysis. Keep at 60°C. |
| Gel did not redissolve | Insufficient Reaction | The "Gel-Phase" requires time for the substitution to render the polymer soluble. Extend reaction by 2 hours. |
References
-
Preparation and Characterization of N-Carboxyethyl Chitosan Source: International Journal of Biological Macromolecules Relevance: Establishes the core parameters for N-selective alkylation using 3-halopropionic acids. URL:[Link]
-
N-Alkylations of Chitosan Promoted with Sodium Hydrogen Carbonate Source: International Journal of Biological Macromolecules (Kurita et al.) Relevance:[5] Validates the use of NaHCO₃ for high-yield, selective N-alkylation in aqueous media. URL:[Link]
-
Synthesis in a Gel: A New Procedure for Preparing Carboxyethyl Chitosan Source: Carbohydrate Polymers Relevance: Describes the "Gel-Phase" mechanism where high DS is achieved by reacting in a swollen state. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. emerald.com [emerald.com]
- 4. Homogeneous Synthesis of Cationic Chitosan via New Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylations of chitosan promoted with sodium hydrogen carbonate under aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Grafting of 3-Chloropropionic Acid (3-CPA) for Reactive Polymer Scaffolds
This Application Note is designed as a high-level technical guide for researchers in polymer chemistry and drug delivery. It focuses on the strategic grafting of 3-chloropropionic acid (3-CPA) onto polymer backbones to create reactive "linker-ready" scaffolds.
Executive Summary & Scientific Rationale
In drug development, "grafting" is rarely the end goal; it is a means to introduce functionality. 3-Chloropropionic acid (3-CPA) is a unique bifunctional reagent containing a carboxylic acid (
The strategic value of grafting 3-CPA lies in its ability to serve as a short-chain electrophilic linker . By grafting the acid moiety onto a nucleophilic polymer backbone (e.g., Chitosan, Cellulose, PVA), you install a reactive alkyl chloride pendant group (
Core Mechanism: The "Anchor & Handle" Strategy
-
The Anchor (Acylation): The carboxyl group of 3-CPA is activated to react with polymer nucleophiles (
or ), forming a stable Amide or Ester bond. -
The Handle (Pendant Chloride): The terminal chloride remains intact, providing a site for drug conjugation or quaternization without crosslinking the polymer.
Caution: Under strong basic conditions, 3-CPA can undergo
Reaction Mechanics & Pathways[1]
The following diagram illustrates the two primary pathways: Pathway A (Acylation, the focus of this guide for linker creation) and Pathway B (Alkylation, which consumes the chloride).
Figure 1: Mechanistic divergence in 3-CPA grafting. Pathway A is preferred for creating drug delivery scaffolds.
Experimental Protocols
Protocol A: The Acid Chloride Method (High Efficiency)
Best for: Robust backbones (Cellulose, Chitosan) where high grafting density is required. Mechanism: Conversion of 3-CPA to 3-chloropropionyl chloride, followed by Schotten-Baumann-type reaction.
Materials
-
Polymer: Chitosan (Low MW, Deacetylation >85%) or Microcrystalline Cellulose.
-
Reagent: 3-Chloropropionic acid (3-CPA).
-
Activator: Thionyl Chloride (
). -
Solvent: Anhydrous DMF or DMAc/LiCl (for cellulose).
-
Scavenger: Pyridine or Triethylamine (
).
Step-by-Step Workflow
-
Synthesis of 3-Chloropropionyl Chloride (In-Situ):
-
In a fume hood, dissolve 3-CPA (10 mmol) in dry chloroform.
-
Add Thionyl Chloride (12 mmol) dropwise at 0°C.
-
Reflux at 60°C for 2 hours.
-
Remove excess
and solvent under vacuum to yield the crude acid chloride (yellow oil). Note: Commercial 3-chloropropionyl chloride can be used to skip this step.
-
-
Polymer Dissolution:
-
For Chitosan: Dissolve 1g in 50 mL of 1% acetic acid, then dilute with 50 mL DMF. Neutralize carefully with
until just before precipitation to ensure free amine groups are available. -
For Cellulose: Dissolve 1g in 50 mL DMAc/LiCl (8%) at 80°C until clear.
-
-
Grafting Reaction:
-
Cool polymer solution to 0-4°C (Ice bath). Critical: Low temp prevents elimination to acryloyl moieties.
-
Add the 3-chloropropionyl chloride (dissolved in 10 mL DMF) dropwise over 30 mins.
-
Add Pyridine (1.2 eq relative to acid chloride) to scavenge HCl.
-
Allow to warm to Room Temp (RT) and stir for 12–24 hours.
-
-
Purification:
-
Precipitate the solution into excess cold Acetone (for Chitosan) or Water/Ethanol (for Cellulose).
-
Filter and wash extensively with Ethanol to remove unreacted acid/chloride.
-
Soxhlet extraction with Ethanol for 12 hours is recommended for medical-grade purity.
-
Vacuum dry at 40°C.
-
Protocol B: Carbodiimide-Mediated Coupling (Aqueous/Mild)
Best for: Sensitive biological polymers or when avoiding toxic acid chlorides is mandatory. Mechanism: EDC/NHS activation of the carboxyl group.
Materials
-
Reagent: 3-Chloropropionic acid.
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Buffer: MES Buffer (pH 5.0) or distilled water (pH adjusted).
Step-by-Step Workflow
-
Activation:
-
Dissolve 3-CPA (10 mmol) in 20 mL MES buffer (pH 5).
-
Add EDC (15 mmol) and NHS (15 mmol). Stir for 30 mins at RT to form the semi-stable NHS-ester.
-
-
Coupling:
-
Add the Polymer (e.g., Chitosan solution, pH adjusted to 5.5–6.0). Note: pH must be below the pKa of chitosan amines (~6.5) to maintain solubility, but high enough to allow some nucleophilic attack. pH 5.5 is the sweet spot.
-
Stir for 24 hours at RT.
-
-
Workup:
-
Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove urea byproducts and unreacted reagents.
-
Lyophilize to obtain the white spongy product.
-
Characterization & Validation
To ensure the "Linker" (Cl group) is intact and the "Anchor" (Amide/Ester) is formed, use the following logic:
| Technique | Observation | Interpretation |
| FTIR | New band @ 1650 cm⁻¹ (Amide I) or 1730 cm⁻¹ (Ester) | Confirms attachment of the propionyl group (The Anchor). |
| FTIR | Band @ ~650–700 cm⁻¹ (C-Cl stretch) | Critical: Confirms the Chloride handle is intact (no elimination). |
| ¹H-NMR | Triplet @ ~3.8 ppm ( | Diagnostic peak for the terminal chloromethyl group. |
| ¹H-NMR | Triplet @ ~2.8 ppm ( | Diagnostic peak for the methylene adjacent to the carbonyl. |
| Elemental Analysis | Presence of Chlorine | Quantify Degree of Substitution (DS) using Cl%. |
Degree of Substitution (DS) Calculation
Using Elemental Analysis (EA):
- : Molecular weight of the polymer repeat unit (e.g., Glucosamine = 161).
-
: Molecular weight of the grafted group (
).
Application: Drug Conjugation (The "Click" Step)[2]
Once the Polymer-g-3CPA is synthesized, it serves as a platform. The pendant chloride is a leaving group.[1]
Protocol:
-
Dissolve Polymer-g-3CPA in DMSO.
-
Add Drug/Molecule (containing a primary/secondary amine or thiol).
-
Add
or DIPEA (base). -
Heat to 60°C for 12h.
-
Result: The drug is covalently tethered via a stable propylamine or propylsulfide linker.
Troubleshooting & Critical Parameters
Figure 2: Troubleshooting logic for low yield scenarios.
-
Issue: Gelation.
References
-
Thionyl Chloride Activation of Carboxylic Acids
- Methodology for converting 3-CPA to 3-chloropropionyl chloride.
-
Source: (General procedure for acid chlorides).
-
Grafting onto Chitosan via Acylation
- Synthesis of N-acyl chitosan deriv
-
Source:
-
Carbodiimide (EDC/NHS)
- Standard protocol for aqueous phase grafting onto polysaccharides.
-
Source:
-
Reaction of 3-Chloropropionyl Chloride with Amines
- Demonstrates the stability and reactivity of the linker.
-
Source:
-
Preparation of 3-Chloropropionyl Chloride (Continuous Flow)
- Modern synthesis methods for the intermedi
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Sodium 3-Chloropropionate Handling & Storage
Topic: Prevention of Hygroscopic Agglomeration and Chemical Degradation in Sodium 3-Chloropropionate Document ID: TS-S3CP-001 Last Updated: 2025-05-20
Core Technical Insight: The Mechanism of Failure
Why does Sodium 3-Chloropropionate (S3CP) clump? It is not merely "absorbing water." S3CP undergoes deliquescence . The critical relative humidity (CRH) of sodium carboxylate salts is often low. When ambient humidity exceeds this threshold, the crystal lattice energy is overcome by the hydration energy, causing the solid particle surfaces to dissolve into a saturated liquid film.
The Chemical Risk (Why clumping matters): Unlike inert salts (e.g., Sodium Chloride), S3CP is chemically reactive. Moisture does not just physically fuse the powder; it initiates two competing degradation pathways that compromise sample purity:
-
Hydrolysis: The chloride group is displaced by water, forming 3-hydroxypropionate and HCl (which neutralizes to NaCl).
- -Elimination: In the presence of moisture and localized basicity (or heat), the molecule can eliminate HCl to form Sodium Acrylate . Acrylates are unstable and prone to spontaneous polymerization, leading to yellowing and insoluble "goo."
Visualization: Degradation Pathways
The following diagram illustrates why moisture control is a chemical necessity, not just a physical convenience.
Figure 1: The dual-risk mechanism of S3CP exposure to moisture: physical agglomeration and chemical degradation.
Standard Operating Procedure (SOP): Storage Protocol
Objective: Maintain S3CP as a free-flowing white powder with >98% purity.
A. The "Double-Barrier" Containment System
Do not rely on the original vendor bottle once opened. Most vendor caps (polypropylene) are permeable to water vapor over time.
| Component | Specification | Reason |
| Primary Container | Amber Glass Vial with PTFE-lined cap | Glass is impermeable; Amber blocks light (preventing acrylate polymerization if elimination occurs); PTFE prevents cap corrosion. |
| Secondary Barrier | Desiccator or Mylar Bag | Creates a micro-environment with <10% Relative Humidity. |
| Sealant | Parafilm® M or Teflon Tape | Applied under the cap threads (Teflon) and over the cap/neck junction (Parafilm). |
B. Desiccant Selection Guide
Critical Warning: Do not use basic desiccants (like CaO) which can catalyze elimination.
-
Recommended: Molecular Sieves (4Å) or Indicating Silica Gel .
-
Why: They are chemically inert and effective at low humidity.
-
-
Avoid: Phosphorus Pentoxide (
).-
Why: While powerful, it forms phosphoric acid upon saturation, which can react with the salt if dust transfers.
-
Troubleshooting Guide: "My Salt is Clumped"
Use this decision matrix to determine if the material is salvageable.
Scenario A: Soft Clumps
Description: The powder forms loose aggregates that break apart with light pressure.
-
Diagnosis: Surface capillary condensation. Minimal chemical degradation.
-
Action:
-
Transfer to a glovebox (Inert Argon/Nitrogen atmosphere).
-
Mechanically break clumps with a glass rod.
-
Do NOT heat. Heat accelerates the elimination to acrylate.
-
Vacuum dry at Room Temperature (20-25°C) for 4 hours.
-
Scenario B: Hard "Brick" or Yellow Discoloration
Description: The material is a solid fused block, or shows signs of yellowing/stickiness.
-
Diagnosis: Advanced deliquescence followed by recrystallization (caking) or chemical elimination (yellowing = acrylate polymerization).
-
Action:
-
Discard. The crystal structure has likely trapped hydrolysis byproducts (HCl/NaCl) inside the fused mass.
-
Attempting to grind a hard brick generates heat, which triggers rapid degradation.
-
Visualization: Recovery Workflow
Figure 2: Decision matrix for handling compromised S3CP stocks.
Frequently Asked Questions (FAQs)
Q1: Can I dry clumped S3CP in an oven at 60°C? A: No. While 3-chloropropionic acid has a melting point of ~41°C [1], the sodium salt is higher, but the chemical stability is the limiting factor. Heating beta-halo carboxylates promotes beta-elimination (releasing HCl to form acrylate) [2]. This reaction is endothermic and accelerated by heat. Always dry under vacuum at ambient temperature.
Q2: I store my S3CP in the fridge (4°C). Is this correct? A: Only if the container is perfectly sealed .
-
Risk:[1][2] If you remove a cold bottle into a warm, humid lab, moisture will immediately condense on the powder (dew point effect).
-
Protocol: If stored cold, the bottle must warm to room temperature inside a desiccator before opening. Generally, room temperature storage in a desiccator is safer for daily use to avoid condensation cycles.
Q3: How do I weigh it out without it clumping on the balance? A: Use the "Difference Method" with a capped vial:
-
Tare a capped vial containing the stock.
-
Remove an estimated amount quickly.
-
Recap and weigh the vial again.
-
The loss in weight is your sample mass. Why: This minimizes the time the bulk stock is exposed to open air compared to weighing onto an open weigh boat.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7899, 3-Chloropropionic acid. Retrieved from [Link]
Sources
Technical Support Center: Hydrogel Purification & Functionalization
Topic: Removal of Unreacted Sodium 3-Chloropropionate (SCP)
Executive Summary
Sodium 3-chloropropionate (SCP) is a critical alkylating agent used to introduce carboxyl functionalities into neutral or basic hydrogel networks (e.g., Carboxyethyl Chitosan, Modified Gelatin). While effective, residual SCP poses severe risks: it is an alkylating mutagen, cytotoxic to cell cultures, and its spontaneous hydrolysis releases hydrochloric acid, which can degrade pH-sensitive hydrogel networks post-fabrication.
This guide provides a validated removal protocol, troubleshooting logic for persistent contamination, and analytical methods to certify purity.
Part 1: The Core Protocol (Dialysis & Quenching)
Standard Operating Procedure for SCP Removal
The Challenge: SCP is a small molecule (MW ~130.5 g/mol ). In theory, it should diffuse easily. In practice, electrostatic interactions with the polymer backbone (Donnan effect) and entrapment in dense mesh sizes often retard elution.
Step-by-Step Methodology
-
The Quenching Phase (Chemical Neutralization)
-
Why: Dialysis alone is passive. We must first convert the highly reactive alkyl chloride into a less toxic hydroxyl species.
-
Action: Before starting dialysis, adjust the reaction mixture pH to 8.5–9.0 using 0.1M NaOH.
-
Condition: Stir at room temperature for 2-4 hours.
-
Mechanism:[1] This promotes the hydrolysis of unreacted SCP into 3-hydroxypropionic acid (3-HP) and NaCl. 3-HP is significantly less cytotoxic and easier to dialyze than the reactive alkyl halide.
-
-
The Gradient Dialysis (Passive Diffusion)
-
Setup: Use Regenerated Cellulose (RC) tubing.
-
MWCO Selection: Select a Molecular Weight Cut-Off (MWCO) that is at least 1/3rd the molecular weight of your polymer chains, but
Da to allow free passage of SCP. (Recommended: 3.5 kDa or 12–14 kDa). -
Volume Ratio: 1:100 (Sample : Buffer).
-
| Stage | Solvent | Duration | Purpose |
| 1 | 0.1M NaCl | 6 Hours | Ion Exchange: High ionic strength disrupts electrostatic binding between anionic SCP and cationic domains (e.g., chitosan amines). |
| 2 | Distilled Water | 12 Hours | Bulk Removal: Creates maximum concentration gradient (Fickian diffusion). Change water every 4 hours. |
| 3 | Distilled Water | 24 Hours | Polishing: Continue until conductivity of dialysate matches the input water (< 2 µS/cm). |
-
Lyophilization (Optional)
-
Freeze-dry the purified gel to prevent hydrolysis-induced degradation during storage.
-
Part 2: Visualization of the Purification Logic
The following diagram illustrates the decision matrix for purification, ensuring you choose the correct path based on your hydrogel's sensitivity.
Figure 1: Decision tree for the removal of SCP, highlighting the critical "Quench" step often missed in standard protocols.
Part 3: Troubleshooting & FAQs
Issue 1: "My hydrogel is degrading/liquefying during dialysis."
-
Diagnosis: Acidic Hydrolysis.
-
Root Cause: As SCP hydrolyzes inside the dialysis bag, it releases HCl. This local drop in pH can dissolve acid-soluble gels (like non-crosslinked chitosan) or degrade acid-labile crosslinks (e.g., Schiff bases).
-
Solution: Do not dialyze against pure water immediately. Dialyze against a buffered solution (PBS pH 7.4 or 25mM HEPES) for the first 12 hours to neutralize generated protons.
Issue 2: "Cell viability is low (<70%) despite 3 days of dialysis."
-
Diagnosis: Trapped Alkylating Agent.
-
Root Cause: If your polymer is positively charged (e.g., amine-rich), the negatively charged 3-chloropropionate ions (COO-) may be electrostatically bound to the backbone, resisting diffusion.
-
Solution: Implement Stage 1 of the protocol above (NaCl Wash). You must "screen" the charges with 0.1M NaCl to displace the bound SCP ions before they can diffuse out.
Issue 3: "How do I confirm SCP is actually gone?" (Validation)
Do not rely on time. Rely on chemistry.
Method A: The Differential Silver Nitrate Test (Field Test)
-
Principle: AgNO3 reacts with free Chloride (Cl-) to form a white precipitate (AgCl).[2][3]
-
Protocol:
-
Take 5mL of dialysate (wash water). Add 3 drops of 0.1M AgNO3.
-
Result: If cloudy, you still have free salt (NaCl). Keep washing.
-
Critical Step: If clear, take a small aliquot of your hydrogel, boil it in 1M NaOH for 10 mins (to force hydrolysis of any covalently bound SCP), neutralize with HNO3, then add AgNO3.
-
Result: If this second test precipitates, you have unreacted SCP trapped in the network.
-
Method B: 1H-NMR (Gold Standard)
-
Look for the disappearance of the triplet peak at ~3.6-3.8 ppm (corresponding to the -CH2-Cl protons). The product peak (-CH2-COOH) will shift, but the loss of the halogenated methylene signal is the definitive proof of purity.
Part 4: Mechanism of Action (Visualized)
Understanding why removal is difficult helps in designing the experiment.
Figure 2: The role of salt (NaCl) in breaking electrostatic interactions that trap SCP within cationic hydrogels.
References
-
Preparation and properties of amino-carboxymethyl chitosan-based antibacterial hydrogel. Source: MDPI (2023). Context: Describes the synthesis of carboxymethyl chitosan using chloroacetic acid/SCP and the necessity of dialysis for purification. URL:[Link][4]
-
Self-Crosslinkable Oxidized Alginate-Carboxymethyl Chitosan Hydrogels. Source: NIH / PMC (2018). Context: Details the dialysis protocol (MWCO 12 kDa) and the importance of removing unreacted aldehydes and alkylating agents for cell viability. URL:[Link]
-
Testing for Chlorides with Silver Nitrate. Source: National Park Service (Conserve O Gram). Context: Provides the standard operating procedure for the qualitative detection of chloride ions in wash water. URL:[Link]
Sources
Troubleshooting low yields in sodium 3-chloropropionate esterification
Case ID: #SCP-EST-001 Topic: Troubleshooting Low Yields in Sodium 3-Chloropropionate Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Chemistry
Low yields in converting Sodium 3-chloropropionate to its ester (e.g., methyl or ethyl 3-chloropropionate) rarely stem from a single error. They are usually the result of a conflict between two competing chemical pathways: Esterification (desired) and
When starting with the sodium salt rather than the free acid, you introduce an ionic lattice that must be broken. If this is not done correctly, you face three primary failure modes:
-
Incomplete Protonation: The salt remains unreactive.
-
Acrylate Formation: Thermal or basic conditions trigger the loss of HCl, forming acrylic esters (polymerization risks).
-
Phase Transfer Loss: The ester is partially water-soluble and is lost during aqueous workup.[1]
This guide provides the diagnostic logic and optimized protocols to resolve these issues.
Root Cause Analysis: The Pathways
To fix the yield, you must visualize the competition occurring in your flask.
Reaction Pathway Diagram
Figure 1: The delicate balance. The "3-chloro" position is labile. Excessive heat or basicity drives the system toward Acrylates (red path), destroying yield.
Critical Control Points (FAQs)
Q1: Why can't I just reflux the salt with alcohol?
A: Sodium 3-chloropropionate is an ionic salt. It is insoluble in most organic alcohols and lacks the electrophilicity to react with the alcohol nucleophile. You must generate the free acid in situ using a strong mineral acid (H₂SO₄ or HCl gas). The proton (
Q2: I see a white precipitate forming immediately. Is this wrong?
A: No, this is likely Sodium Bisulfate (NaHSO₄) or Sodium Chloride (NaCl) , depending on your acid source.
-
Reaction:
-
Action: Ensure efficient mechanical stirring. The precipitate can trap your starting material. Do not filter it off until the reaction is complete.
Q3: My product smells acrid/pungent and the yield is <40%. What happened?
A: You likely triggered
- -carbon is a good leaving group. If the reaction temperature exceeds 65–70°C , or if the mixture is not acidic enough, HCl is eliminated to form alkyl acrylate .
-
Symptom:[1][3][4][5][6][7][8] Acrylates have a distinct, sharp, biting odor compared to the sweeter smell of the chloro-ester.
-
Fix: Strictly limit temperature to 60°C and ensure the environment remains acidic.
Optimized Protocol: In-Situ Acidification Method
This protocol is designed for Methyl 3-Chloropropionate but is adaptable for Ethyl/Propyl esters. It prioritizes yield protection over speed.
Reagents
-
Sodium 3-chloropropionate (1.0 eq)
-
Methanol (anhydrous, 10.0 eq) – Acts as solvent and reactant
-
Concentrated H₂SO₄ (1.1 eq) – Stoichiometric amount needed to neutralize salt + catalytic excess
-
Dichloromethane (DCM) – For extraction
Step-by-Step Workflow
-
Slurry Formation:
-
In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the Sodium 3-chloropropionate in Methanol .
-
Note: The salt will not dissolve completely. This is normal.
-
-
Controlled Acidification (Crucial Step):
-
Cool the slurry to 0°C (ice bath).
-
Add Conc. H₂SO₄ dropwise.
-
Why? The neutralization is exothermic. Heat spike at this stage = immediate elimination to acrylic acid.
-
Observation: The slurry consistency will change as NaHSO₄ forms.
-
-
The Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat to Reflux (approx. 65°C) for 4–6 hours.
-
Monitoring: Use TLC or GC.[1] Look for the disappearance of the free acid peak.
-
-
Workup (The "Yield Trap"):
-
Cool the mixture to room temperature.
-
Filter off the solid NaHSO₄/Na₂SO₄ salts. Wash the filter cake with a small amount of cold methanol (don't throw away product trapped in the salt!).
-
Concentrate: Remove most methanol under reduced pressure (Rotavap) at <40°C . Do not distill to dryness; the concentrated acid residue can degrade the product.
-
Partition: Dilute the residue with Dichloromethane (DCM) and Ice Water .
-
Phase Separation: Extract the aqueous layer 2x with DCM.
-
Neutralization: Wash the combined organic layers with Saturated NaHCO₃ .
-
WARNING: Do this cold and quickly. Prolonged contact with base triggers elimination.
-
-
Dry & Distill: Dry over MgSO₄, filter, and distill under vacuum.
-
Troubleshooting Guide: Data & Diagnostics
Use this table to diagnose specific yield loss scenarios based on your observations.
| Symptom | Probable Cause | Corrective Action |
| Yield < 30% + Polymer/Gunk | Overheating / Elimination | Reduce reaction temp to <65°C. Add a radical inhibitor (e.g., 100 ppm Hydroquinone) if acrylate formation is suspected. |
| Yield < 50% + Clean NMR | Water Solubility Loss | Methyl 3-chloropropionate is moderately water-soluble. Use DCM for extraction (better partition coefficient than ether). Salt out the aqueous layer with NaCl. |
| Starting Material Remains | Equilibrium Limit | Fischer esterification is reversible.[1][6] You likely have too much water. Add molecular sieves (3Å) to the reflux or use a Dean-Stark trap (if using a higher boiling alcohol like propanol). |
| Violent bubbling on workup | Excess Acid | You used too much H₂SO₄. The "bubbling" is CO₂ from bicarbonate wash. Neutralize carefully to avoid heat generation. |
Alternative Route: The "Soft" Approach
If the acid-catalyzed route continues to fail due to sensitivity, switch to Alkyl Halide Alkylation . This avoids the equilibrium entirely.
-
Reaction:
-
Pros: Irreversible, high yield (>90%), mild temperature (25°C).
-
Cons: Requires Methyl Iodide (toxic) and DMF removal.
-
Protocol: Dissolve salt in DMF. Add Methyl Iodide (1.1 eq). Stir at RT for 12h. Pour into water, extract with Ether.
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification: Mechanism and Catalysts. Retrieved from [Link]
-
PubChem. (2025).[8] Methyl 3-chloropropionate: Compound Summary and Safety Data. National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023).
-Elimination Reactions in Organometallic and Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of sodium 3-chloropropionate in alkaline vs acidic media
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with sodium 3-chloropropionate. It addresses common stability issues encountered during experimental work, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on the chemical principles governing the stability of this compound in both alkaline and acidic aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a rapid loss of my sodium 3-chloropropionate in an alkaline buffer (pH > 8). What is happening to my compound?
Answer: At alkaline pH, sodium 3-chloropropionate is highly susceptible to two primary degradation pathways:
-
Base-Catalyzed Hydrolysis (Substitution): This is often the major degradation route. The hydroxide ion (OH⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of sodium 3-hydroxypropionate. The adjacent carboxylate group can facilitate this process.[1]
-
Base-Induced Elimination (E2 Elimination): Concurrently, the hydroxide ion can act as a base, abstracting a proton from the carbon adjacent to the chlorine-bearing carbon (the α-carbon). This leads to the formation of a double bond and the elimination of the chloride ion, yielding sodium acrylate.[2]
The rate of these reactions is dependent on the concentration of the hydroxide ion, meaning that as the pH increases, the degradation of your compound will accelerate.
Troubleshooting:
-
pH Control: If your experimental conditions permit, lower the pH to a neutral or slightly acidic range where the compound exhibits greater stability.
-
Temperature: These degradation reactions are accelerated at higher temperatures. If possible, conduct your experiments at lower temperatures to minimize degradation.
-
Reaction Time: Minimize the time the compound is exposed to alkaline conditions.
Question 2: Which degradation product is more likely in alkaline conditions: sodium 3-hydroxypropionate or sodium acrylate?
Answer: Both degradation products are possible, and the predominant pathway is influenced by several factors:
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases tend to favor elimination (formation of acrylate). However, with a less hindered base like hydroxide, both substitution (hydrolysis) and elimination will occur.
-
Solvent: Polar aprotic solvents can favor substitution, while polar protic solvents can facilitate both pathways. In aqueous media, you should expect a mixture of both products.
-
Temperature: Higher temperatures generally favor the elimination reaction over substitution.
To definitively determine the product distribution in your specific system, you will need to use an analytical technique, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying sodium 3-chloropropionate, sodium 3-hydroxypropionate, and sodium acrylate.
Question 3: My compound is in an acidic medium (pH < 4), and I am still seeing some degradation over time. What is the likely cause?
Answer: While sodium 3-chloropropionate is significantly more stable in acidic conditions compared to alkaline conditions, it can still undergo acid-catalyzed hydrolysis . The mechanism differs from base-catalyzed hydrolysis. In an acidic environment, the carbonyl oxygen of the carboxylic acid group can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, but more importantly for this molecule, it can influence the neighboring groups. Water, acting as a nucleophile, can then attack the carbon-bearing chlorine, leading to the formation of 3-hydroxypropionic acid. This process is generally much slower than base-catalyzed hydrolysis.
Troubleshooting:
-
Temperature: As with alkaline degradation, elevated temperatures will accelerate acid-catalyzed hydrolysis.
-
Strongly Acidic Conditions: Very low pH values (e.g., < 1) and high temperatures can promote degradation. If your experiment allows, use the mildest acidic conditions necessary.
Question 4: I need to develop a stability-indicating analytical method. How should I approach a forced degradation study for sodium 3-chloropropionate?
Answer: A forced degradation study is essential to identify potential degradation products and to ensure your analytical method can separate these from the parent compound.[3] A typical study involves subjecting a solution of sodium 3-chloropropionate (e.g., 1 mg/mL) to a variety of stress conditions.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Here is a summary of recommended stress conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | 3-Hydroxypropionic Acid |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature | 3-Hydroxypropionic Acid, Acrylic Acid |
| Oxidation | 3% H₂O₂, room temperature | Potential for various oxidative products |
| Thermal | 60°C (in solution and as solid) | Potential for various degradants |
| Photolytic | Exposure to UV and visible light (ICH Q1B) | Potential for photolytic degradation products |
After exposure to these conditions for various time points, the samples should be neutralized and then analyzed by a suitable method like HPLC.
Degradation Pathways
The primary degradation pathways for sodium 3-chloropropionate in aqueous media are summarized below.
Caption: Workflow for the Forced Degradation Study.
Protocol 2: HPLC-UV Method for Stability Testing
This method is designed to separate and quantify sodium 3-chloropropionate and its primary degradation products, 3-hydroxypropionic acid and acrylic acid.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare calibration standards for sodium 3-chloropropionate, sodium 3-hydroxypropionate, and acrylic acid in the mobile phase.
-
Generate a calibration curve for each compound.
-
Dilute the samples from the forced degradation study with the mobile phase to fall within the calibration range.
-
Inject the samples and standards onto the HPLC system.
-
Quantify the amounts of the parent compound and degradation products by comparing their peak areas to the calibration curves.
References
- Grokipedia. 3-Chloropropanoic acid.
-
JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-49.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
SIELC Technologies. (2018, February 16). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. [Link]
-
Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Chemistry LibreTexts. (n.d.). Elimination Reactions. [Link]
-
Wikipedia. (n.d.). Elimination reaction. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Chemistry Steps. (n.d.). The E2 Reaction Mechanism. [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. [Link]
-
ResearchGate. (2020, March 4). HPLC chromatograms for (a) 3-hydroxypropionic acid (3HP) standard with... [Link]
-
Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
-
Academia.edu. (n.d.). Production of 3-Hydroxypropionic Acid from Acrylic Acid by Newly Isolated Rhodococcus erythropolis LG12. [Link]
Sources
Validation & Comparative
Sodium 3-chloropropionate vs genipin for chitosan crosslinking efficiency
This guide provides an in-depth technical comparison between Sodium 3-chloropropionate (SCP) and Genipin for chitosan functionalization and crosslinking.
Executive Summary
The choice between Sodium 3-chloropropionate (SCP) and Genipin represents a fundamental decision between chemical derivatization and covalent crosslinking .
-
Genipin is a true, non-toxic crosslinking agent . It bridges chitosan chains to form irreversible, mechanically robust hydrogels (typically blue-pigmented) suitable for tissue engineering and long-term drug delivery.
-
Sodium 3-chloropropionate (SCP) is primarily a derivatizing agent used to synthesize Carboxyethyl Chitosan (CEC) . It does not spontaneously crosslink chitosan chains in a single step. Instead, it introduces carboxyl groups, rendering the chitosan amphoteric and water-soluble at neutral pH. "Crosslinking" with SCP implies a two-step process: derivatization followed by thermal or amide-coupling induced gelation.
Decision Matrix:
-
Choose Genipin if: You need a stable, insoluble hydrogel with high mechanical strength and biocompatibility.
-
Choose SCP if: You need to modify chitosan solubility (water-soluble at pH 7), create amphoteric drug carriers, or prepare a precursor for subsequent thermal crosslinking.
Mechanistic Comparison
The "efficiency" of these agents cannot be compared directly on a 1:1 basis because they perform chemically distinct functions.
Genipin: The Covalent Crosslinker
Genipin reacts with primary amines on the chitosan backbone via a nucleophilic attack.
-
Ring Opening: The primary amine of chitosan attacks the C3 carbon of genipin, opening the dihydropyran ring.
-
Dimerization: An intermediate aldehyde group is formed, which reacts with a second genipin molecule to form a dimer.
-
Crosslinking: This dimer bridges two chitosan chains, creating a stable heterocyclic network. The reaction is slower (2–24h) and results in a characteristic dark blue fluorescence.
Sodium 3-chloropropionate (SCP): The Functional Modifier
SCP acts via Nucleophilic Substitution (
-
Activation: In alkaline conditions (NaOH), the amino (
) or hydroxyl ( ) groups of chitosan act as nucleophiles. -
Substitution: The nucleophile attacks the
-carbon of SCP, displacing the chloride ion. -
Result: Formation of N-carboxyethyl chitosan (N-CEC) or O-carboxyethyl chitosan .
-
Note: This does not crosslink the chains. However, the newly introduced
groups can interact with remaining groups (intramolecularly or intermolecularly) to form physical gels or can be covalently crosslinked using EDC/NHS or heat (amide formation).
-
Visualization of Mechanisms
Figure 1: Comparative pathways. Genipin forms a direct network, while SCP creates a functionalized derivative requiring secondary steps for gelation.
Performance Metrics
| Metric | Genipin (Crosslinker) | Sodium 3-chloropropionate (Modifier) |
| Primary Function | Covalent Crosslinking (Network formation) | Derivatization (Introduction of -COOH) |
| Reaction Type | Ring-opening polymerization / Schiff base | Nucleophilic Substitution ( |
| Solubility of Product | Insoluble (Hydrogel) | Water-Soluble (at neutral pH) |
| Mechanical Strength | High (Young's Modulus: 5–50 kPa) | Low (unless secondary crosslinked) |
| Toxicity | Low (10,000x less toxic than Glutaraldehyde) | Low (Reagents must be purified) |
| Reaction Time | Slow (2–24 hours) | Fast (1–4 hours at elevated temp) |
| Color Change | Turns Dark Blue | Remains Colorless/White |
| pH Sensitivity | Stable across pH range | High (Amphoteric: isoelectric point) |
Critical Analysis of "Efficiency"
-
Crosslinking Efficiency: Genipin is superior. It achieves degrees of crosslinking (DC) up to 80-90% depending on concentration, directly correlating with mechanical stiffness.
-
Functionalization Efficiency: SCP is highly efficient at converting insoluble chitosan into soluble derivatives. The Degree of Substitution (DS) can be controlled (0.1 – 1.5) by adjusting the SCP:Chitosan ratio.
Experimental Protocols
Protocol A: Genipin Crosslinking (Hydrogel Formation)
Use this for tissue engineering scaffolds or sustained drug release.
-
Preparation: Dissolve Chitosan (medium molecular weight) in 1% (v/v) acetic acid to obtain a 2% (w/v) solution. Filter to remove insolubles.
-
Genipin Addition: Prepare a 0.5% (w/v) genipin solution in distilled water or ethanol. Add to the chitosan solution to achieve a final genipin concentration of 0.5–2.0 mM.
-
Gelation:
-
Cast the mixture into molds.
-
Incubate at 37°C for 12–24 hours .
-
Observation: The solution will transition from clear to fluorescent blue to dark blue.
-
-
Washing: Rinse the hydrogel with distilled water or PBS to remove unreacted genipin.
-
Validation: Measure rheology (G' > G'') or swelling ratio in PBS.
Protocol B: Carboxyethylation with Sodium 3-chloropropionate
Use this to create water-soluble chitosan or amphoteric drug carriers.
-
Alkalization: Disperse 2g of Chitosan powder in 50 mL of Isopropanol/Water (1:1) containing 2g of NaOH . Stir at room temperature for 1 hour to activate the chitosan (swelling).
-
Reaction:
-
Add Sodium 3-chloropropionate (dissolved in minimal water) dropwise.
-
Molar ratio of SCP:Glucosamine units should be 1:1 to 4:1 depending on desired substitution.
-
Heat to 50–60°C and stir for 4–6 hours .
-
-
Precipitation:
-
Adjust pH to 7.0 using dilute HCl.
-
Pour the mixture into excess Acetone or Ethanol to precipitate the product.
-
-
Purification: Filter and wash the precipitate extensively with ethanol (70-90%) to remove salts (NaCl) and unreacted SCP.
-
Drying: Vacuum dry at 40°C.
-
Secondary Crosslinking (Optional): To form a gel, dissolve the resulting N-CEC in water and heat to 100°C (thermal crosslinking) or add EDC/NHS.
Supporting Data & Causality
Why Genipin is the Gold Standard for Biocompatibility: Studies demonstrate that Genipin-crosslinked chitosan induces minimal inflammatory response compared to glutaraldehyde. The blue pigmentation is a result of oxygen radical-induced polymerization of genipin, which acts as the crosslink bridge.
-
Data Point: Genipin-crosslinked scaffolds maintain structural integrity for >4 weeks in vitro, whereas non-crosslinked chitosan dissolves rapidly in acidic media.
Why SCP is Preferred for Amphoteric Properties:
The introduction of the carboxyethyl group (
-
Mechanism:[1][2][3][4][5][6][7] At pH < 6, amines are protonated (
). At pH > 4, carboxyls are deprotonated ( ). -
Result: In the isoelectric region (pH 4–6), the polymer may self-aggregate or form physical gels, useful for pH-responsive drug release.
References
-
Muzzarelli, R. A. A. (2009).[8] Genipin-crosslinked chitosan hydrogels as biomedical and pharmaceutical aids. Carbohydrate Polymers.[1][2][7][9][10][11][12] Link
-
Sashiwa, H., & Shigemasa, Y. (1999). Chemical modification of chitin and chitosan 2: preparation of partially deacetylated chitin derivatives via simple chemical modifications. Carbohydrate Polymers.[1][2][7][9][10][11][12] Link
-
Mi, F. L., et al. (2000). In vivo biocompatibility and degradability of a novel genipin-cross-linked chitosan-microsphere. Journal of Biomedical Materials Research. Link
-
Xu, T., et al. (2010). Preparation and characterization of N-succinyl-N'-carboxyethyl chitosan. International Journal of Biological Macromolecules. (Demonstrates carboxyethylation protocols similar to SCP). Link
-
Chen, S. C., et al. (2003). pH-responsive behavior of amphoteric chitosan derivatives. Journal of Applied Polymer Science. Link
Sources
- 1. Effect and mechanism of sodium chloride on the formation of chitosan–cellulose sulfate–tripolyphosphate crosslinked beads - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Preparation, Antibacterial Mechanisms, and Applications of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. US4847339A - Process for preparing interpolymers of ethylene, vinyl acetate, and reactive halogen-containing monomers - Google Patents [patents.google.com]
- 5. eur-lex.europa.eu [eur-lex.europa.eu]
- 6. WO2014198820A1 - A lithographic printing plate precursor - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerald.com [emerald.com]
- 10. dokumen.pub [dokumen.pub]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Handling of 3-Chloropropionic Acid Sodium Salt: A Practical Guide to Personal Protective Equipment
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is as paramount as our research objectives. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 3-Chloropropionic acid sodium salt, ensuring the protection of researchers while maintaining experimental integrity.
Understanding the Hazard: Why PPE is Non-Negotiable
3-Chloropropionic acid sodium salt is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is a hygroscopic, white solid, meaning it readily absorbs moisture from the air.[1] While the salt form is an irritant, it is crucial to recognize that its parent compound, 3-Chloropropionic acid, is corrosive, capable of causing severe skin and eye burns.[2][3][4] This context informs a cautious and comprehensive approach to PPE selection, preparing for potential risks and ensuring a robust margin of safety.
Key Hazards at a Glance:
| Hazard Type | Description | Primary Exposure Route |
| Eye Irritation | Causes serious irritation upon contact.[1] Direct contact with the solid or its solutions can lead to pain, redness, and potential damage. | Splash, airborne dust |
| Skin Irritation | Causes skin irritation.[1] Prolonged contact may lead to redness and discomfort. | Direct contact, contaminated surfaces |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[1] | Inhalation of airborne dust |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation.[5] | Ingestion |
Given these hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes.
The Core PPE Ensemble: A Task-Based Approach
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory procedures involving 3-Chloropropionic acid sodium salt.
| Task | Minimum Required PPE | Recommended Additional PPE (Based on Risk Assessment) |
| Handling/Moving Closed Containers | • Safety Glasses• Standard Lab Coat• Nitrile Gloves | N/A |
| Weighing the Solid Powder | • Chemical Safety Goggles[1][2]• Nitrile Gloves• Standard Lab Coat | • Face Shield (if outside a fume hood)• Respiratory Protection (if ventilation is inadequate or dust is generated) |
| Preparing Aqueous Solutions | • Chemical Safety Goggles• Nitrile Gloves• Lab Coat | • Face Shield• Chemical-Resistant Apron |
| Large-Scale Operations or Spills | • Chemical Safety Goggles & Face Shield[6][7]• Chemical-Resistant Gloves (e.g., Nitrile)• Chemical-Resistant Apron over Lab Coat• Approved Respirator[1][2] | • Full-body chemical-resistant suit• Chemical-resistant boots |
Detailed Breakdown of Core Components:
-
Eye and Face Protection:
-
Causality: The primary and most immediate danger is serious eye irritation from dust or splashes.[1] Standard safety glasses are insufficient.
-
Protocol: Chemical safety goggles that form a seal around the eyes are mandatory, as specified by standards like OSHA 29 CFR 1910.133 or European Standard EN166.[2] For tasks with a higher splash risk, such as preparing solutions or handling larger quantities, a face shield should be worn in addition to goggles for full facial protection.[7][8]
-
-
Hand Protection:
-
Causality: To prevent skin irritation, direct contact must be avoided.[1]
-
Protocol: Wear appropriate chemical-resistant gloves.[6] Nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves for tears or punctures before use. Gloves should be removed promptly if contaminated, and hands should be washed thoroughly. For prolonged contact or immersion, consult glove manufacturer data for breakthrough times.
-
-
Body Protection:
-
Causality: Protects skin and personal clothing from contamination by dust or splashes.
-
Protocol: A clean, buttoned lab coat should be worn at all times. For tasks involving significant quantities of liquid, a chemical-resistant apron provides an additional layer of protection.[7]
-
-
Respiratory Protection:
-
Causality: The solid form can generate dust, which may cause respiratory irritation upon inhalation.[1]
-
Protocol: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[1] However, if you are working in an area with poor ventilation, handling large quantities that could generate significant dust, or cleaning up a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
-
Procedural Integrity: A Step-by-Step Workflow
A self-validating safety system relies on consistent, repeatable procedures. The following workflow integrates PPE use into the entire handling process.
PPE Selection & Donning Workflow
Caption: Decision workflow for selecting appropriate PPE based on the task.
Experimental Protocol: Safe Handling and Disposal
-
Preparation and Inspection:
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Inspect all PPE for damage (cracks in goggles, tears in gloves) before use.
-
Confirm that your work area, preferably a chemical fume hood, has proper ventilation.
-
-
Donning PPE (in order):
-
Lab Coat (fasten completely).
-
Respirator (if required by your risk assessment).
-
Safety Goggles.
-
Face Shield (if required).
-
Gloves (pull cuffs over the sleeves of the lab coat).
-
-
Handling the Chemical:
-
Doffing PPE (in order to prevent cross-contamination):
-
Gloves (remove using a technique that avoids touching the outside with bare hands).
-
Face Shield and/or Goggles.
-
Lab Coat or Apron.
-
Respirator (if used).
-
-
Hygiene and Disposal:
-
Immediately wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
-
Dispose of contaminated PPE (gloves, weighing paper) in a designated, approved waste container.[2] Do not mix with general waste.
-
Clean any contaminated surfaces according to your laboratory's standard operating procedures.
-
By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
3-Chloropropionic acid sodium salt | CAS#:16987-03-4. Chemsrc. [Link]
-
3-Chloropropionic acid sodium salt | C3H4ClNaO2 | CID 23692195. PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET for Propionic acid sodium salt. (2015). Chem Service. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products Magazine. [Link]
-
3-Chloropropionic acid - Hazardous Agents. Haz-Map. [Link]
-
Hazardous Substance Fact Sheet - Propionic Acid. New Jersey Department of Health. [Link]
-
ICSC 0644 - 2-CHLOROPROPIONIC ACID. International Labour Organization. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chloropropionic acid(107-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ICSC 0644 - 2-CHLOROPROPIONIC ACID [chemicalsafety.ilo.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
